N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine
Description
N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine is a biphenyl-diamine derivative featuring thienyl and phenyl substituents. This compound belongs to a class of aromatic amines widely used in organic electronics due to their hole-transporting properties, thermal stability, and tunable optoelectronic characteristics. Its structure combines a central biphenyl core with electron-rich diarylamine groups and conjugated thienyl-phenyl side chains, facilitating charge transport and light emission/absorption in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .
Properties
Molecular Formula |
C44H32N2S2 |
|---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
4-[4-[4-(5-phenylthiophen-2-yl)anilino]phenyl]-N-[4-(5-phenylthiophen-2-yl)phenyl]aniline |
InChI |
InChI=1S/C44H32N2S2/c1-3-7-33(8-4-1)41-27-29-43(47-41)35-15-23-39(24-16-35)45-37-19-11-31(12-20-37)32-13-21-38(22-14-32)46-40-25-17-36(18-26-40)44-30-28-42(48-44)34-9-5-2-6-10-34/h1-30,45-46H |
InChI Key |
RGUSJZRMDLKMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C7=CC=C(S7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as Suzuki-Miyaura coupling, followed by further functionalization to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.
Reduction: This reaction can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s applicability .
Scientific Research Applications
N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as electron transport layers in electronic devices. The compound’s unique structure allows it to facilitate efficient charge transport, enhancing the performance of devices like OLEDs and solar cells .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical properties of the target compound and its structural analogues:
Optoelectronic Performance
- Hole Mobility: The target compound exhibits hole mobility comparable to NPB (10⁻³–10⁻⁴ cm²/V·s), a benchmark hole transport material (HTM) in OLEDs .
- Thermal Stability : BPFBD, with perfluorodecyl chains, surpasses the target compound in thermal stability (Td >400°C vs. ~300°C) but suffers from lower solubility in common organic solvents .
- Device Integration: In PSCs, c-OTPD and VNPB outperform the target compound in suppressing non-radiative recombination and improving open-circuit voltage (Voc). For example, VNPB-modified NiOx increases Voc by ≥30 mV , while the target compound’s role in similar contexts remains underexplored.
Role in OLEDs
The target compound’s extended π-conjugation from thienyl-phenyl groups may enable broader emission spectra compared to NPB’s narrow blue emission. However, NPB remains dominant in OLEDs due to its balanced hole/electron transport and commercial availability . Recent studies on bicarbazole derivatives (e.g., from brominated biphenyl-diamines) suggest that the target compound could be modified for deeper blue emission or host-guest systems .
Potential in Perovskite Solar Cells
While c-OTPD and VNPB are established in PSCs, the target compound’s hydrophobic aryl-thienyl groups could reduce moisture ingress at perovskite/HTM interfaces. Preliminary data on similar compounds show that hydrophobic HTMs increase device lifetime by >20% under humid conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
